SAR405

Vue d'ensemble

Description

SAR405 est un inhibiteur hautement sélectif et puissant de l'isoforme de classe III de la phosphatidylinositol 3-kinase, également connue sous le nom de PIK3C3 ou Vps34. Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber l'autophagie, un processus de dégradation cellulaire essentiel au maintien de l'homéostasie cellulaire. This compound s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans la recherche sur le cancer, où il a été utilisé pour étudier le rôle de l'autophagie dans la survie et la prolifération des cellules tumorales .

Applications De Recherche Scientifique

SAR405 has been extensively studied for its applications in various fields:

Cancer Research: this compound has been used to study the role of autophagy in cancer cell survival and proliferation. .

Cardiotoxicity Studies: This compound has been investigated for its ability to alleviate doxorubicin-induced cardiotoxicity by inhibiting autophagy.

Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating autophagy pathways.

Cell Biology: This compound is used as a tool to study vesicle trafficking and autophagy in various cellular models.

Mécanisme D'action

Target of Action

SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .

Mode of Action

This compound inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . This compound treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . This compound’s inhibition of PIK3C3 disrupts this process .

Pharmacokinetics

This compound has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of PIK3C3 by this compound disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining this compound with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .

Action Environment

It’s worth noting that the effectiveness of this compound can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .

Analyse Biochimique

Biochemical Properties

SAR405 plays a critical role in biochemical reactions by inhibiting the catalytic activity of PIK3C3/Vps34. This inhibition disrupts vesicle trafficking from late endosomes to lysosomes and prevents the formation of autophagosomes, which are essential for autophagy. This compound interacts with various enzymes, proteins, and biomolecules, including PIK3C3, MTOR (mechanistic target of rapamycin), and other lipid and protein kinases. The nature of these interactions involves binding to the ATP-binding cleft of PIK3C3, thereby inhibiting its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits autophagy induced by starvation or MTOR inhibition, leading to the accumulation of swollen late endosome-lysosomes and impaired lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the autophagic process. In tumor cells, this compound has been shown to synergize with MTOR inhibitors, resulting in a significant reduction in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PIK3C3/Vps34. By binding to the ATP-binding cleft of PIK3C3, this compound prevents the kinase from phosphorylating its substrates, which are essential for vesicle trafficking and autophagosome formation . This inhibition disrupts the autophagic process, leading to the accumulation of autophagic substrates and impaired cellular homeostasis. Additionally, this compound’s interaction with MTOR further enhances its inhibitory effects on autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity on PIK3C3/Vps34 over extended periods. Long-term treatment with this compound can lead to the accumulation of autophagic substrates and potential cellular toxicity . Studies have shown that this compound’s effects on cellular function can persist even after the compound is removed, indicating its lasting impact on the autophagic process .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits autophagy without causing significant toxicity. At higher doses, the compound can induce adverse effects, including cellular toxicity and impaired organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of autophagy, while higher doses result in diminishing returns and increased toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and vesicle trafficking. By inhibiting PIK3C3/Vps34, this compound disrupts the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid molecule essential for autophagosome formation . This disruption affects the overall metabolic flux and metabolite levels within the cell, leading to altered cellular homeostasis and impaired degradation of cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding affinity to PIK3C3/Vps34 and its ability to penetrate cellular membranes . This selective distribution ensures that this compound effectively inhibits autophagy in targeted cells and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PIK3C3/Vps34 and other components of the autophagic machinery . The compound’s activity is influenced by its localization to specific compartments, such as late endosomes and lysosomes, where it exerts its inhibitory effects on vesicle trafficking and autophagosome formation . Post-translational modifications and targeting signals may also play a role in directing this compound to its specific subcellular locations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SAR405 implique plusieurs étapes clés, commençant par la préparation de la structure centrale pyrimidopyrimidine. La voie de synthèse comprend généralement:

Formation du noyau pyrimidopyrimidine: Ceci est réalisé par une série de réactions de condensation impliquant des précurseurs appropriés.

Fonctionnalisation: La structure du noyau est ensuite fonctionnalisée avec divers substituants, y compris un groupe trifluorométhyle, un cycle morpholine et une partie chloropyridine.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique:

Optimisation des conditions de réaction: Des paramètres tels que la température, le solvant et le temps de réaction sont optimisés pour maximiser le rendement et la pureté.

Évolutivité: Le processus est mis à l'échelle en utilisant des réacteurs industriels et des systèmes à flux continu pour produire de grandes quantités du composé.

Contrôle qualité: Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

SAR405 subit principalement des réactions typiques des inhibiteurs de kinases, notamment:

Liaison aux sites actifs des kinases: this compound se lie au site de liaison de l'ATP de PIK3C3, inhibant son activité de kinase.

Inhibition de l'autophagie: En inhibant PIK3C3, this compound perturbe la formation d'autophagosomes, inhibant ainsi l'autophagie

Réactifs et conditions courants

Les réactions impliquant this compound nécessitent généralement:

Réactifs: Les réactifs courants comprennent les solvants organiques (par exemple, le diméthylsulfoxyde), les acides et les bases pour l'ajustement du pH.

Principaux produits formés

Le principal produit formé à partir de réactions impliquant this compound est la forme inhibée de PIK3C3, ce qui conduit à la perturbation des voies d'autophagie et de trafic vésiculaire .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines:

Recherche sur le cancer: this compound a été utilisé pour étudier le rôle de l'autophagie dans la survie et la prolifération des cellules cancéreuses. .

Études de cardiotoxicité: This compound a été étudié pour sa capacité à atténuer la cardiotoxicité induite par la doxorubicine en inhibant l'autophagie.

Maladies neurodégénératives: La recherche a exploré le potentiel de this compound dans le traitement des maladies neurodégénératives en modulant les voies d'autophagie.

Biologie cellulaire: This compound est utilisé comme outil pour étudier le trafic vésiculaire et l'autophagie dans divers modèles cellulaires.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de kinase de PIK3C3. Cette inhibition perturbe la formation de phosphatidylinositol 3-phosphate, un lipide clé impliqué dans l'initiation de l'autophagie. En bloquant cette étape, this compound empêche la formation d'autophagosomes, inhibant ainsi le processus d'autophagie. De plus, this compound a été montré pour agir en synergie avec les inhibiteurs de MTOR, augmentant leurs effets anticancéreux en perturbant davantage les voies de survie cellulaire .

Comparaison Avec Des Composés Similaires

SAR405 est unique par sa haute sélectivité et sa puissance pour PIK3C3 par rapport aux autres inhibiteurs de kinases. Des composés similaires comprennent:

3-Méthyladénine: Un inhibiteur moins sélectif de l'autophagie qui cible plusieurs isoformes de PI3K.

Wortmannine: Un inhibiteur à large spectre de PI3K avec moins de spécificité pour PIK3C3.

LY294002: Un autre inhibiteur à large spectre de PI3K avec une sélectivité limitée pour PIK3C3.

This compound se distingue par sa haute spécificité pour PIK3C3, ce qui en fait un outil précieux pour étudier l'autophagie et les processus cellulaires associés .

Propriétés

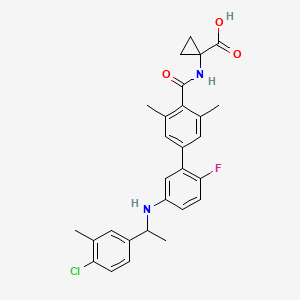

IUPAC Name |

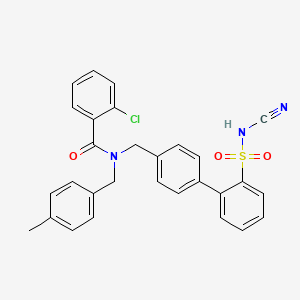

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

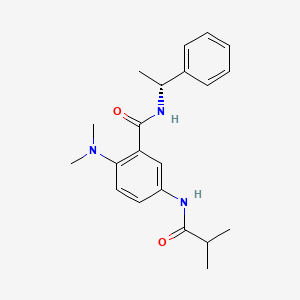

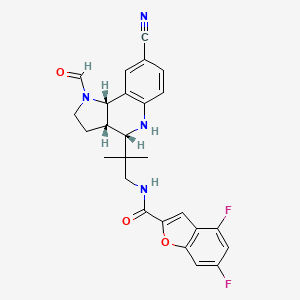

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)